Mal-Gly-PAB-Exatecan-D-glucuronic acid
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Overview
Description
Mal-Gly-PAB-Exatecan-D-glucuronic acid is a complex chemical compound primarily used in the synthesis of Antibody-Drug Conjugates (ADCs). These conjugates are pivotal in targeted cancer therapy, allowing for the precise delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues . The compound’s structure includes a glucuronic acid moiety, which enhances its solubility and stability in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-Gly-PAB-Exatecan-D-glucuronic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the glucuronic acid derivative, followed by the conjugation of the Exatecan moiety. The final steps involve the attachment of the Mal-Gly-PAB linker, which facilitates the formation of the ADC .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis in controlled environments, with careful monitoring of reaction parameters such as temperature, pH, and solvent composition . The final product is subjected to rigorous quality control measures to ensure its suitability for use in ADC synthesis .
Chemical Reactions Analysis
Types of Reactions
Mal-Gly-PAB-Exatecan-D-glucuronic acid undergoes various chemical reactions, including:
Oxidation: The glucuronic acid moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The Exatecan moiety can undergo substitution reactions to form various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure optimal yields .
Major Products
Scientific Research Applications
Mal-Gly-PAB-Exatecan-D-glucuronic acid has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary use is in the synthesis of ADCs, which are employed in targeted cancer therapy . The compound’s unique structure allows for the precise delivery of cytotoxic agents to cancer cells, enhancing the efficacy of cancer treatments while minimizing side effects . Additionally, it is used in tumor research and diagnosis, providing valuable insights into cancer biology and potential therapeutic targets .
Mechanism of Action
The mechanism of action of Mal-Gly-PAB-Exatecan-D-glucuronic acid involves its role as a linker in ADCs. The compound facilitates the attachment of cytotoxic agents to antibodies, allowing for targeted delivery to cancer cells . Upon binding to the target cells, the ADC is internalized, and the cytotoxic agent is released, leading to cell death . The glucuronic acid moiety enhances the compound’s solubility and stability, ensuring efficient delivery and release of the cytotoxic agent .
Comparison with Similar Compounds
Similar Compounds
Mal-Gly-PAB-Exatecan: Lacks the glucuronic acid moiety, resulting in lower solubility and stability.
Mal-Gly-PAB-D-glucuronic acid: Does not include the Exatecan moiety, limiting its use in ADC synthesis.
Uniqueness
Mal-Gly-PAB-Exatecan-D-glucuronic acid stands out due to its unique combination of the Exatecan moiety and the glucuronic acid moiety. This combination enhances its solubility, stability, and efficacy in ADC synthesis, making it a valuable compound in targeted cancer therapy .
Properties
Molecular Formula |
C47H45FN6O17 |
---|---|
Molecular Weight |
984.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H45FN6O17/c1-3-47(67)24-13-29-37-22(16-54(29)42(62)23(24)18-68-45(47)65)36-26(6-5-21-19(2)25(48)14-28(51-37)35(21)36)52-46(66)69-17-20-4-7-30(70-44-40(61)38(59)39(60)41(71-44)43(63)64)27(12-20)50-32(56)15-49-31(55)10-11-53-33(57)8-9-34(53)58/h4,7-9,12-14,26,38-41,44,59-61,67H,3,5-6,10-11,15-18H2,1-2H3,(H,49,55)(H,50,56)(H,52,66)(H,63,64)/t26-,38-,39-,40+,41-,44+,47-/m0/s1 |
InChI Key |
UNHOOUVLRYPIIK-VBWIOPQNSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC(=C(C=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)NC(=O)CNC(=O)CCN9C(=O)C=CC9=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC(=C(C=C7)OC8C(C(C(C(O8)C(=O)O)O)O)O)NC(=O)CNC(=O)CCN9C(=O)C=CC9=O)O |
Origin of Product |
United States |
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